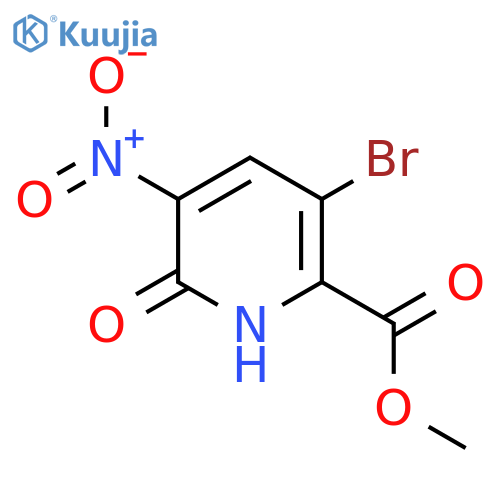

Cas no 2140305-71-9 (Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate)

2140305-71-9 structure

商品名:Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate

CAS番号:2140305-71-9

MF:C7H5BrN2O5

メガワット:277.029000997543

CID:4641411

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate

- methyl 3-bromo-5-nitro-6-oxo-1H-pyridine-2-carboxylate

- Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate

-

- インチ: 1S/C7H5BrN2O5/c1-15-7(12)5-3(8)2-4(10(13)14)6(11)9-5/h2H,1H3,(H,9,11)

- InChIKey: OKZSPXOINPXAPB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(NC=1C(=O)OC)=O)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 406

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 101

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX55017-5g |

methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate |

2140305-71-9 | 98% | 5g |

$499.00 | 2024-04-20 | |

| A2B Chem LLC | AX55017-1g |

methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate |

2140305-71-9 | 98% | 1g |

$176.00 | 2024-04-20 | |

| A2B Chem LLC | AX55017-10g |

methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate |

2140305-71-9 | 98% | 10g |

$825.00 | 2024-04-20 |

Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate 関連文献

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

2140305-71-9 (Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量